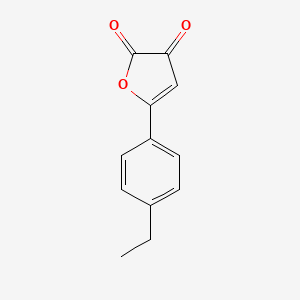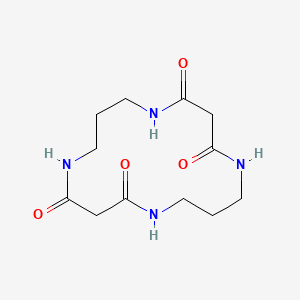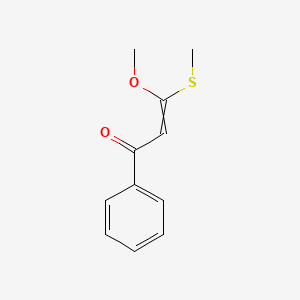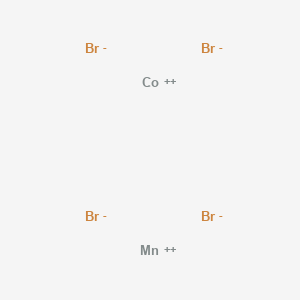
Diethyl 3-(trifluoromethyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(trifluoromethyl)pentanedioate is an organic compound with the molecular formula C10H15F3O4. It is a derivative of pentanedioic acid, where the hydrogen atoms on the third carbon are replaced by a trifluoromethyl group and the carboxylic acid groups are esterified with ethyl groups. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3-(trifluoromethyl)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(trifluoromethyl)pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another synthetic route involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into a suitable precursor. For example, the reaction of diethyl malonate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(trifluoromethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Products include diethyl 3-(trifluoromethyl)pentanedioic acid and other oxidized derivatives.
Reduction: Products include diethyl 3-(trifluoromethyl)pentanediol and other reduced forms.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(trifluoromethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications includes the development of drugs with improved bioavailability and metabolic stability due to the presence of the trifluoromethyl group.
Industry: It is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of diethyl 3-(trifluoromethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding acids, which can participate in further biochemical reactions. The pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-(trifluoromethyl)pentanedioate can be compared with other similar compounds such as:
Diethyl 3,3-difluoropentanedioate: This compound has two fluorine atoms instead of three, which can affect its reactivity and applications.
Diethyl 3-(chloromethyl)pentanedioate: The presence of a chloromethyl group instead of a trifluoromethyl group results in different chemical properties and reactivity.
Diethyl 3-(bromomethyl)pentanedioate: Similar to the chloromethyl derivative, the bromomethyl group imparts different reactivity compared to the trifluoromethyl group.
Eigenschaften
CAS-Nummer |
138852-02-5 |
|---|---|
Molekularformel |
C10H15F3O4 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
diethyl 3-(trifluoromethyl)pentanedioate |
InChI |
InChI=1S/C10H15F3O4/c1-3-16-8(14)5-7(10(11,12)13)6-9(15)17-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
VTWOCWLXEBQQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

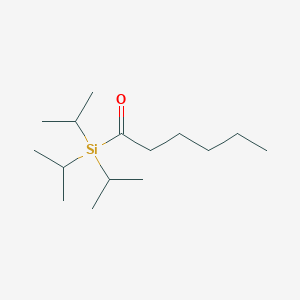
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)


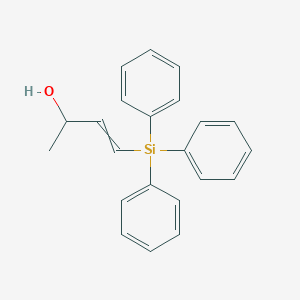
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
